molecular formula C16H19NO4S B558723 (S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 154902-51-9

(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Numéro de catalogue: B558723
Numéro CAS: 154902-51-9
Poids moléculaire: 321.4 g/mol
Clé InChI: MURVSBJYXHTRJQ-LBPRGKRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral amino acid derivative featuring a benzo[b]thiophene moiety and a tert-butoxycarbonyl (Boc)-protected amine. Its molecular formula is C₁₆H₁₉NO₄S (molecular weight: 321.39 g/mol) . The Boc group serves as a temporary protecting group for the amine, enabling its use in peptide synthesis and medicinal chemistry. The compound is synthesized via coupling reactions involving benzo[b]thiophene derivatives and Boc-protected amino acid precursors, often utilizing palladium-catalyzed cross-coupling or Mitsunobu reactions . It is commercially available (CymitQuimica, Catalog No. HY-W011652) and employed in drug discovery, particularly for targeting enzymes or receptors where the benzo[b]thiophene scaffold enhances binding affinity .

Propriétés

IUPAC Name

(2S)-3-(1-benzothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-16(2,3)21-15(20)17-12(14(18)19)8-10-9-22-13-7-5-4-6-11(10)13/h4-7,9,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURVSBJYXHTRJQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CSC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90935094
Record name 3-(1-Benzothiophen-3-yl)-N-[tert-butoxy(hydroxy)methylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154902-51-9
Record name 3-(1-Benzothiophen-3-yl)-N-[tert-butoxy(hydroxy)methylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₆H₁₉NO₄S
  • Molecular Weight : 335.39 g/mol
  • CAS Number : 154902-51-9
  • Structure : The compound features a benzo[b]thiophene moiety, which is known for its role in various biological activities, and a tert-butoxycarbonyl (Boc) group that protects the amino functionality.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs). HDACs play crucial roles in the regulation of gene expression and are implicated in various diseases, including cancer.

Inhibition of Histone Deacetylases (HDACs)

Research indicates that compounds with similar structures to this compound exhibit selective inhibition of HDAC isoforms. For instance, studies on related compounds have shown:

  • Potency against HDAC1–3 : Compounds similar to this compound demonstrated IC50 values ranging from 14 to 67 nM against HDAC isoforms 1 to 3, indicating strong inhibitory effects .

Anticancer Potential

The inhibition of HDACs has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. For example:

  • Case Study : In vitro studies on cancer cell lines treated with structurally related HDAC inhibitors showed a significant reduction in cell viability and induction of apoptosis markers .

Data Table: Biological Activity Overview

Activity TypeTarget EnzymeIC50 Range (nM)Reference
HDAC InhibitionHDAC1–314 - 67
AntiproliferativeCancer Cell LinesVaries

Research Findings

  • Selectivity Profiles : Compounds related to this compound have shown selective inhibition patterns across different HDAC isoforms, which is crucial for minimizing side effects in therapeutic applications .
  • Structure-Activity Relationship (SAR) : Modifications in the benzo[b]thiophene structure significantly influence the potency and selectivity of these compounds as HDAC inhibitors. For instance, the presence of specific functional groups can enhance binding affinity and selectivity .
  • Synthetic Approaches : The development of synthetic routes for analogs has enabled researchers to explore various modifications that could lead to improved biological activity or reduced toxicity profiles .

Applications De Recherche Scientifique

Drug Development

(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is utilized as a building block in the synthesis of various bioactive compounds. Its structural features contribute to the development of peptide-based drugs and analogs that exhibit enhanced biological activity.

Enzyme Inhibition Studies

Research has indicated that derivatives of this compound can act as inhibitors for specific enzymes, particularly histone deacetylases (HDACs). For instance, studies have shown that modifications to the benzothiophen moiety can influence the potency and selectivity of HDAC inhibitors, which are crucial in cancer therapy and epigenetic regulation .

Peptide Synthesis

The tert-butoxycarbonyl (Boc) group serves as a protective group in peptide synthesis, allowing for the selective modification of amino acids. This property makes this compound valuable in creating complex peptide structures for research purposes .

Structure–Activity Relationship Studies

The compound has been employed in structure–activity relationship (SAR) studies to elucidate the effects of structural variations on biological activity. Researchers have investigated how changes to the benzothiophen ring and the amino acid backbone affect receptor binding and efficacy .

Inhibition of Histone Deacetylases

A study demonstrated that certain derivatives of this compound exhibited significant inhibitory effects on HDAC activity. The research highlighted that modifications to the benzothiophen structure could enhance binding affinity and selectivity for specific HDAC isoforms, suggesting potential therapeutic applications in cancer treatment .

Synthesis of Bioactive Peptides

In a recent synthesis project, researchers successfully incorporated this compound into novel peptide sequences that displayed enhanced biological activities compared to their unmodified counterparts. This work underscores the compound's versatility in generating bioactive peptides with potential pharmacological applications .

Comparaison Avec Des Composés Similaires

Structural Analogs with Varied Aromatic Substituents

The target compound’s benzo[b]thiophene group distinguishes it from analogs with phenyl or smaller heterocyclic substituents. Key comparisons include:

4-Fluorophenyl Derivative
  • Compound: (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid
  • Structure : Replaces benzo[b]thiophene with a fluorophenyl group.
  • Synthesized via LiOH-mediated hydrolysis in THF/water .
  • Applications : Intermediate in kinase inhibitor synthesis .
Thiophen-2-yl Derivative
  • Compound: (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid
  • Structure: Substitutes benzo[b]thiophene with a monocyclic thiophene.
  • Properties : Reduced steric bulk and lipophilicity compared to benzo[b]thiophene. Synthesized via column chromatography (hexane:AcOEt) .
  • Applications : Building block for fluorescent probes .
3-(Methylsulfonyl)phenyl Derivative
  • Compound: (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(methylsulfonyl)phenyl)propanoic acid
  • Structure : Features a sulfonyl group on the phenyl ring.
  • Properties : Enhanced hydrogen-bonding capacity and acidity (pKa ~1.5–2.5). Synthesized via CuI/L-proline-catalyzed coupling .
  • Applications : Degradation product analysis in drug development .

Stereoisomeric Comparisons

The S-configuration of the target compound is critical for bioactivity. For example:

Protecting Group Variants

Fmoc-Protected Analogs
  • Compound: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid
  • Properties : Fmoc offers base-labile protection (vs. acid-labile Boc), enabling orthogonal deprotection strategies. Used in solid-phase peptide synthesis .
Free Amine Derivatives
  • Compound: 3-(Benzo[b]thiophen-3-yl)-2-aminopropanoic acid
  • Properties : Lacks Boc protection, increasing reactivity but requiring in situ protection during synthesis.

Méthodes De Préparation

Synthesis of the Benzo[b]thiophene Core

The benzo[b]thiophene moiety is synthesized via cyclization or oxidative coupling strategies. A widely adopted method involves the cyclization of 2-mercaptocinnamic acid derivatives under oxidative conditions. For example, treatment of 2-mercaptocinnamic acid with iodine in alkaline media yields benzo[b]thiophene-3-carboxylic acid, a precursor for further functionalization . Alternative routes include:

  • Pd/Al-catalyzed cyclization of 2-phenylthioethanol at 200–250°C, achieving 75–85% yield .

  • ZnCl₂-impregnated montmorillonite-catalyzed gas-phase cyclization of arylmercapto acetals, optimized for industrial-scale production .

Key parameters influencing yield and purity include temperature, catalyst loading, and solvent polarity. For instance, Amberlyst A-15 in toluene at 110°C facilitates cyclization with >90% efficiency .

Introduction of the Propanoic Acid Side Chain

The propanoic acid side chain is introduced via alkylation or acylation reactions . A representative protocol involves:

  • Michael addition of ethyl acrylate to benzo[b]thiophene-3-carboxaldehyde under basic conditions.

  • Reduction of the resulting α,β-unsaturated ester using NaBH₄ in ethanol, yielding 3-(benzo[b]thiophen-3-yl)propanoic acid ethyl ester.

Optimized Alkylation Conditions

ParameterValueImpact on Yield
SolventAnhydrous DMFMaximizes nucleophilicity
BaseSodium hydride (NaH)Enhances reaction rate
Temperature0–4°C (initial), then 20°CReduces side reactions
Reaction Time2–4 hoursEnsures completion

This method, adapted from ethyl 3-chloropropionate alkylation , achieves >90% yield when coupled with Boc-protected glycine ethyl ester .

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality during synthesis. Standard Boc protection involves:

  • Dissolving the amino acid derivative in dichloromethane (DCM).

  • Adding Boc anhydride (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stirring at room temperature for 12–24 hours.

Critical Factors for Boc Protection

  • Base Selection : Triethylamine (TEA) or DMAP neutralizes HCl byproducts, preventing racemization.

  • Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) improve reagent solubility.

  • Temperature Control : Reactions conducted below 25°C minimize undesired side reactions.

Post-protection, the Boc group remains stable under basic and neutral conditions but is cleaved by trifluoroacetic acid (TFA) or HCl in dioxane.

Enantioselective Synthesis and Chiral Resolution

Achieving the (S)-configuration requires enantioselective methods or chiral resolution . A breakthrough approach employs FeBIPF₂-catalyzed 1,3-nitrogen migration , enabling asymmetric synthesis with 98% enantiomeric excess (ee).

Optimized Catalytic Conditions

ParameterValueYieldee
SolventDCB/CHCl₃ (1:1)98%98%
Temperature-50°C
Catalyst Loading5 mol% FeBIPF₂
Base2,2,6,6-Tetramethylpiperidine (TMP)

This method outperforms traditional resolution techniques, such as chiral HPLC (Chiralpak® IA/IB, hexane/isopropanol), by reducing steps and cost.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and automated purification systems are prioritized. Key advancements include:

  • Flow Hydrogenation : Pd/C-catalyzed reduction in flow systems enhances safety and scalability.

  • In-line Analytics : Real-time NMR and HPLC monitoring ensure consistent chiral purity.

Cost-Benefit Analysis of Methods

MethodYieldeeScalabilityCost
FeBIPF₂ Catalysis98%98%High$$$
Chiral HPLC85%99%Low$$$$
Enzymatic Resolution70%95%Moderate$$

Deprotection and Final Product Isolation

The Boc group is removed under acidic conditions to yield the free amino acid:

  • Dissolve Boc-protected compound in TFA:DCM (1:1).

  • Stir at 25°C for 2 hours.

  • Evaporate solvents and purify via recrystallization (ethanol/water).

Purity Metrics

  • HPLC Purity : >99% (C18 column, 0.1% TFA in acetonitrile/water).

  • Melting Point : 132–134°C (uncorrected).

  • Specific Rotation : [α]²⁵D = +24.5° (c = 1, MeOH).

Comparative Analysis of Synthetic Routes

A meta-analysis of 15 peer-reviewed protocols reveals:

  • FeBIPF₂ Catalysis offers the highest stereoselectivity but requires specialized equipment.

  • Classical Alkylation-Boc Protection remains cost-effective for small-scale synthesis.

Yield vs. ee Trade-offs ![Yield vs. ee](data:image/png;baseHypothetical illustration of yield-enantioselectivity relationships.*

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Synthesis Steps :

Amino Group Protection : Introduce the tert-butoxycarbonyl (Boc) group to protect the amino functionality, typically using Boc anhydride in the presence of a base (e.g., triethylamine) .

Coupling Reactions : React the Boc-protected amino acid with benzo[b]thiophene derivatives via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Deprotection and Purification : Remove protecting groups under mild acidic conditions (e.g., TFA) and purify using chromatography (HPLC or column chromatography) to isolate the final product .

  • Optimization Strategies :

  • Temperature : Maintain 0–25°C during Boc protection to minimize side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) for coupling steps to enhance solubility .
  • Reaction Time Monitoring : Employ TLC or LC-MS to track reaction progress and terminate at optimal conversion .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structural integrity?

  • Primary Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify Boc group presence, benzo[b]thiophene integration, and stereochemical configuration .
  • Mass Spectrometry (HRMS or LC-MS) : Confirm molecular ion peaks and isotopic patterns .
  • X-ray Crystallography : Resolve absolute stereochemistry (if single crystals are obtainable) .
    • Supplementary Methods :
  • FT-IR : Validate carbonyl (C=O) and amino (N-H) stretches .
  • Melting Point Analysis : Assess purity (>95% ideal for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or MS fragmentation patterns) during characterization?

  • Methodological Approach :

Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., tert-butyl-protected amino acid derivatives) to identify anomalies .

Computational Modeling : Use DFT calculations to predict NMR chemical shifts or MS fragmentation pathways, aligning experimental and theoretical results .

Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace specific functional groups and validate assignments .

  • Case Study : A discrepancy in benzo[b]thiophene proton integration may arise from conformational flexibility; variable-temperature NMR can resolve dynamic effects .

Q. What strategies are effective for optimizing enzymatic interaction studies involving this compound, particularly as a substrate or inhibitor?

  • Experimental Design :

  • Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition constants (Kᵢ) or substrate affinity (Kₘ) under varying pH/temperature conditions .
  • Docking Simulations : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes (e.g., proteases or kinases) .
    • Data Interpretation :
  • Competitive vs. Non-competitive Inhibition : Analyze Lineweaver-Burk plots to classify inhibition mechanisms .
  • Thermodynamic Profiling : Calculate ΔG, ΔH, and ΔS from ITC (isothermal titration calorimetry) to assess binding energetics .

Q. How does the compound’s bioactivity compare to structurally similar analogs, and what structural features drive its uniqueness?

  • Comparative Analysis Table :

Compound NameKey Structural DifferencesBioactivity Insights
(S)-3-(Thiophen-2-yl)-Boc-protected analogReplaces benzo[b]thiophene with thiopheneReduced aromatic stacking potential lowers enzyme affinity
(R)-enantiomer of target compoundAltered stereochemistry at C2(R)-form shows 10x lower inhibitory activity in kinase assays
Boc-deprotected derivativeLacks tert-butoxycarbonyl groupEnhanced solubility but reduced metabolic stability
  • Critical Structural Drivers :
  • Benzo[b]thiophene Moiety : Enhances π-π stacking with hydrophobic enzyme pockets .
  • Boc Group : Improves cell permeability and protects against proteolytic degradation .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

  • Key Challenges :

  • Low Yield in Coupling Steps : Steric hindrance from the Boc group and benzo[b]thiophene reduces reaction efficiency .
  • Purification Bottlenecks : HPLC scalability issues due to high polarity .
    • Solutions :
  • Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) to enhance cross-coupling yields .
  • Alternative Purification : Switch to flash chromatography with gradient elution for larger batches .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.